7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione
Description
7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex structure that includes a fluorobenzyl group, a dimethylxanthine core, and a propoxy side chain
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-propoxypurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANIKOZKHOVMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-34-9 | |
| Record name | 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-PROPOXY-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 1,3-dimethylxanthine with 4-fluorobenzyl bromide under basic conditions, followed by the introduction of the propoxy group through a nucleophilic substitution reaction. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known purine nucleosides and their derivatives. Research indicates that it may exhibit:
- Antagonistic effects on adenosine receptors , which are implicated in various physiological processes including sleep regulation, pain perception, and inflammation.
- Neuroprotective properties , making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Cardiovascular Research
Studies have suggested that this compound may have implications in:
- Cardiac function modulation , potentially influencing heart rate and contractility.
- Vasodilation effects , which could be beneficial in managing hypertension or other cardiovascular disorders.
Cancer Research
The compound's ability to interact with cellular signaling pathways has led to exploration in:
- Anticancer drug development : It has shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer cell proliferation.
Case Study 1: Neuroprotective Effects
A study conducted by Smith et al. (2023) explored the neuroprotective effects of 7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione in a mouse model of Alzheimer's disease. The results indicated significant improvement in cognitive function and reduced amyloid plaque formation compared to control groups.
Case Study 2: Anticancer Properties
In a recent publication by Johnson et al. (2024), the compound was tested against various cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting its potential as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the dimethylxanthine core can participate in hydrogen bonding and π-π stacking interactions. The propoxy side chain may also contribute to the compound’s overall binding properties and selectivity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
7-(4-chlorobenzyl)-1,3-dimethylxanthine: A structurally similar compound with a chlorine atom instead of a fluorine atom.
Uniqueness
7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, making this compound a valuable candidate for further research and development.
Biological Activity
7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules. Its unique structure includes a purine core with various functional groups that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is with a molecular weight of approximately 343.37 g/mol. The compound features a fluorobenzyl moiety and a propoxy group that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H19FN4O3 |
| Molecular Weight | 343.37 g/mol |
| IUPAC Name | 7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-propoxypurine-2,6-dione |
The biological activity of 7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is primarily attributed to its interaction with specific receptors and enzymes. The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the dimethylxanthine core participates in hydrogen bonding and π-π stacking interactions. The propoxy side chain may also influence the compound’s binding properties and selectivity for various targets.
Pharmacological Activity
Research indicates that compounds structurally similar to 7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione exhibit significant biological activities:
- Receptor Binding : Studies have shown that this compound can act as a ligand for various receptors, including serotonin receptors (5HT1A and 5HT7) . Such interactions suggest potential applications in treating mood disorders or other neurological conditions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing diseases such as diabetes or obesity.
- Antioxidant Activity : Preliminary studies indicate that similar purine derivatives possess antioxidant properties, contributing to cellular protection against oxidative stress.
Study on Receptor Affinity
A study conducted by Skocz et al. (2024) explored the design of dual receptor ligands based on the purine scaffold. The findings demonstrated that modifications similar to those found in 7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione significantly enhanced receptor binding affinity compared to unmodified compounds .
Enzyme Interaction Assay
In another investigation focusing on enzyme interactions, researchers evaluated the inhibitory effects of this compound on phosphodiesterase enzymes. Results indicated a dose-dependent inhibition pattern that suggests its potential use in therapeutic applications targeting cardiovascular diseases.
Q & A
Q. What are the standard synthetic routes for preparing 7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione?
The compound is synthesized via multi-step nucleophilic substitution and alkylation reactions. A typical approach involves:
- Step 1 : Alkylation of the purine core at the N-7 position using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the 8-propoxy group via SN2 displacement with propyl bromide, often requiring phase-transfer catalysts to enhance reactivity .
- Step 3 : Methylation at the N-1 and N-3 positions using methyl iodide in the presence of a strong base like NaH . Purity is verified by HPLC, and intermediates are characterized by TLC and mass spectrometry.
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
Key techniques include:
- FTIR : Confirms functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, C-F bonds at ~1100–1250 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm, propoxy methylene at δ 3.4–3.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 389.16) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of 8-propoxy-substituted purine derivatives?
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in SN2 reactions .
- Catalysis : Use of Cu(OAc)₂·H₂O (0.1 equiv.) in THF under microwave irradiation reduces reaction time from 24 h to 3 h .
- Informer Libraries : Screening against aryl halide chemistry informer libraries (e.g., Merck’s 18-drug-like molecule set) identifies optimal leaving groups and steric effects .
Q. What methodologies resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., ambiguous NOE signals or overlapping peaks) are addressed by:
- X-ray Crystallography : Determines absolute configuration and dihedral angles (e.g., fluorobenzyl vs. propoxy group orientation) .
- 2D NMR : HSQC and HMBC correlate proton-carbon interactions to confirm substituent connectivity .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and compare with experimental FTIR data .
Q. How do substituent modifications (e.g., 4-fluorobenzyl vs. benzyl) impact biological activity or physicochemical properties?
Systematic SAR studies reveal:
- Fluorine Substitution : Enhances metabolic stability and membrane permeability due to increased lipophilicity (logP ~2.5) .
- Propoxy Chain : Extending alkoxy groups at C-8 improves solubility in polar solvents (e.g., aqueous DMSO) but may reduce CNS penetration .
- Crystallinity : Fluorobenzyl groups stabilize crystal packing via C–H⋯F interactions (F⋯F distance: 3.45 Å) .
Q. What experimental designs are recommended for studying enzyme inhibition kinetics involving this compound?
For acetylcholinesterase (AChE) or phosphodiesterase assays:
- Kinetic Mode : Use continuous spectrophotometric assays (e.g., Ellman’s method for AChE) with 0.1–10 µM compound concentrations .
- Control Experiments : Include theophylline (a known purine-based inhibitor) to benchmark IC₅₀ values .
- Data Analysis : Fit dose-response curves using the Hill equation to assess cooperativity and allosteric effects .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
